3,4'-Dichlorodiphenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

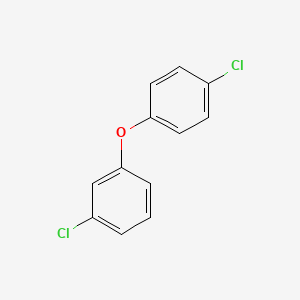

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRGYUWRGCTBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871935 | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6842-62-2, 51289-10-2 | |

| Record name | 3,4′-Dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxobis(chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051289102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(4-chlorophenoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH41RTF1MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 3,4'-Dichlorodiphenyl ether

An In-depth Technical Guide to the Physicochemical Properties of 3,4'-Dichlorodiphenyl Ether

Introduction: Unveiling a Key Chemical Intermediate

This compound is a significant chlorinated aromatic ether that serves as a crucial building block in various sectors of the chemical industry. Its molecular structure, featuring a diphenyl ether core with chlorine atoms at the 3 and 4' positions, imparts a unique set of physicochemical properties that are instrumental to its utility. Primarily, it is recognized as an essential intermediate in the synthesis of potent fungicides, most notably difenoconazole, which sees widespread use in crop protection.[1][2] Beyond its role in agrochemicals, this compound finds applications in the formulation of fragrances for soaps and perfumes, the production of synthetic resins, and as a stable high-temperature organic heat carrier.[3][4][5] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.

Core Physicochemical Properties

The physical and chemical behavior of this compound is dictated by its molecular weight, structure, and the presence of electronegative chlorine atoms. These properties are fundamental for its application, handling, and environmental assessment. The compound typically presents as a colorless to light yellow oily liquid.[3]

| Property | Value | Source(s) |

| CAS Number | 6842-62-2 | [3][6][7] |

| Molecular Formula | C₁₂H₈Cl₂O | [3][6][7] |

| Molecular Weight | 239.10 g/mol | [3][6][7] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -10 °C | [2][3] |

| Boiling Point | 113 °C at 0.5 mmHg (67 Pa)[8][9]; 318.1 °C at 101.3 kPa[10] | [8][9][10] |

| Density | 1.29 g/mL | [2][3][8] |

| Refractive Index | 1.5950 (at 25 °C) | [4][8][9] |

| Water Solubility | 4.06 mg/L[8]; Insoluble[2][3][4] | [2][3][4][8] |

| Solubility in Organic Solvents | Soluble in benzene and chlorobenzene | [2][3][4] |

| Log P (Octanol-Water) | 5.13[8]; 5.21[10] | [8][10] |

| Vapor Pressure | 6.53E-04 mm Hg | [8] |

| Henry's Law Constant | 7.84E-05 atm-m³/mole | [8] |

Molecular Structure and Identification

Accurate identification is paramount in chemical synthesis and analysis. The structure of this compound is foundational to its reactivity and interactions.

Caption: Molecular structure of this compound.

Chemical Identifiers:

-

InChI: InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H[7]

-

SMILES: c1c(Oc2ccc(cc2)Cl)cccc1Cl[8]

Synthesis Pathway: The Ullmann Condensation

The industrial synthesis of this compound is typically achieved via a modified Ullmann condensation reaction. This method involves the coupling of an alkali metal phenolate with an aryl halide in the presence of a copper catalyst at elevated temperatures.[1] The most common pathway involves the reaction of 4-chlorophenol with an excess of 1,3-dichlorobenzene.[11][12]

The causality for this choice of reactants is rooted in industrial efficiency and product purity. Using an excess of 1,3-dichlorobenzene helps to drive the reaction towards the desired product and simplifies purification, as the unreacted dichlorobenzene can be readily removed by distillation.[11] The use of a dipolar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is crucial as it solubilizes the reactants and facilitates the nucleophilic aromatic substitution.[1][2][11] A copper catalyst, like cuprous chloride (CuCl) or basic copper carbonate, is essential to activate the aryl halide and enable the ether linkage formation.[1][11]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization and Experimental Protocols

The verification of purity and structure for this compound relies on standard analytical techniques. While specific, detailed spectra are proprietary or found in specialized databases, the principles of these methods are universal.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the substitution pattern on the aromatic rings. PubChem and SpringerMaterials are authoritative sources for existing NMR data.[6][13]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z 239.1) and provides fragmentation patterns that are unique to the molecule's structure, aiding in its unambiguous identification.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C-O-C ether linkage and C-Cl bonds, present in the molecule.

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a self-validating system based on established methodologies for semi-volatile organic compounds, such as EPA Method 625.[14] The system's integrity is maintained by running blanks, standards, and spiked samples to ensure no carryover, accurate quantification, and assessment of matrix effects.

Objective: To determine the purity of a synthesized batch of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in a high-purity solvent like methylene chloride or hexane. Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh a small amount of the synthesized sample and dissolve it in the same solvent to a known concentration that falls within the range of the calibration curve.

-

GC-MS Instrument Setup (Representative Conditions):

-

Column: A non-polar or semi-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes. This temperature program is chosen to ensure separation from potential starting materials and byproducts.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 amu to cover the parent ion and key fragments.

-

-

Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared sample. The purity is calculated by comparing the peak area of this compound to the total area of all detected peaks, and quantified against the calibration curve.

Caption: Workflow for purity analysis of this compound by GC-MS.

Safety, Toxicology, and Environmental Considerations

As with many chlorinated organic compounds, proper handling and awareness of the toxicological and environmental profile of this compound are critical.

Hazard Profile

According to Safety Data Sheets (SDS), this compound is classified with the following hazards:

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][15]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If ingested, seek immediate medical attention. If inhaled, move to fresh air.[10][15]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the substance to enter drains or waterways.[10][16]

Environmental Fate

The —specifically its very low water solubility (4.06 mg/L) and high octanol-water partition coefficient (log P > 5)—indicate a strong tendency to partition from water into soil, sediment, and biological tissues.[8][10] This suggests a high potential for bioaccumulation. Its classification as "very toxic to aquatic life with long lasting effects" underscores the need to prevent its release into the environment.[10][15] The persistence of such chlorinated compounds is a significant environmental concern, as they can be difficult to degrade naturally.[17][18]

Conclusion

This compound is a compound of significant industrial value, underpinned by a distinct set of physicochemical properties. Its role as a key intermediate, particularly in the agrochemical sector, highlights the importance of understanding its synthesis, characteristics, and safe handling protocols. The data presented in this guide—from its physical constants and molecular structure to its synthesis and analytical workflows—provides a foundational resource for scientists and professionals. The high potential for environmental persistence and aquatic toxicity necessitates stringent control measures in its production and use, aligning with modern principles of green chemistry and environmental stewardship.

References

- This compound CAS 6842-62-2 - Shanghai Talent Chemical Co.,Ltd.Vertex AI Search.

- This compound (Cas 6842-62-2) - Parchem.Vertex AI Search.

- Synthesis of this compound - PrepChem.com.PrepChem.com.

- Process For The Preparation Of 3,4 Dichlorodiphenyl Ether - Quick Company.Quick Company.

- This compound - ChemBK.ChemBK.

- This compound,CAS No. 6842-62-2.TradeIndia.

- This compound.Anhui Newman Fine Chemicals Co., Ltd.

- This compound CAS#: 6842-62-2 - ChemicalBook.ChemicalBook.

- CA2031444A1 - Process for the preparation of this compound - Google Patents.

- EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents.

- MSDS of this compound - Capot Chemical.Capot Chemical.

- This compound - Safety D

- This compound | C12H8Cl2O | CID 81283 - PubChem.

- 34'-Dichlorodiphenyl ether HS.CB - Hangzhou Wanminfengsheng Industrial Co.,LTD.Hangzhou Wanminfengsheng Industrial Co.,LTD.

- This compound - LGC Standards.LGC Standards.

- 3,4′-Dichlorodiphenyl ether SDS, 6842-62-2 Safety D

- A Comparative Guide to the Quantification of 4-Chlorodiphenyl Ether: Accuracy and Precision - Benchchem.BenchChem.

- 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126 - PubChem.

- Environmental fate of chemicals in societal use - Bio Based Press.Bio Based Press.

- Sources, Fates and Control of Dichloro-DiphenylTrichloroethane (DDT); a case study on the Alpine Lakes - ResearchGate.

Sources

- 1. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether [quickcompany.in]

- 2. chembk.com [chembk.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. This compound [lixingchem.com]

- 5. 34'-Dichlorodiphenyl ether HS.CB_Hangzhou Wanminfengsheng Industrial Co.,LTD. [zjwmfs.com]

- 6. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. parchem.com [parchem.com]

- 9. This compound,CAS No. 6842-62-2 [lixing-chem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CA2031444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 13. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.com [capotchem.com]

- 17. biobasedpress.eu [biobasedpress.eu]

- 18. researchgate.net [researchgate.net]

A Spectroscopic Guide to the Structural Elucidation of 3,4'-Dichlorodiphenyl Ether

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-Dichlorodiphenyl ether, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for unambiguous structural confirmation.

Introduction

This compound (C₁₂H₈Cl₂O) is an aromatic ether with a molecular weight of 239.10 g/mol .[3] Its specific substitution pattern is crucial for its reactivity and final product formation in various synthetic pathways. Therefore, precise structural characterization is paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the definitive identification of this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, such as a JEOL GSX-270 or equivalent, operating at a proton frequency of at least 300 MHz.[4][5]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 6.8-7.5 ppm). The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.00 | d | ~8.8 |

| H-3', H-5' | ~7.30 | d | ~8.8 |

| H-2 | ~7.10 | d | ~2.5 |

| H-5 | ~6.90 | dd | ~8.5, 2.5 |

| H-6 | ~7.25 | d | ~8.5 |

Interpretation:

-

The protons on the 4-chlorophenoxy ring (H-2', H-6', H-3', and H-5') are expected to appear as two doublets due to the symmetry of this ring. The protons ortho to the ether linkage (H-2' and H-6') will be more shielded and appear at a lower chemical shift compared to the protons meta to the ether linkage (H-3' and H-5').

-

The protons on the 3-chlorophenyl ring will exhibit a more complex splitting pattern. H-2 is expected to be a doublet due to coupling with H-6. H-5 will be a doublet of doublets due to coupling with both H-2 and H-6. H-6 will appear as a doublet from coupling with H-5.

¹³C NMR Spectral Data

While the full experimental spectrum is not publicly available, databases indicate its existence.[4][5] The predicted chemical shifts are based on the known effects of chloro and phenoxy substituents on a benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~158 |

| C-2 | ~118 |

| C-3 | ~135 |

| C-4 | ~122 |

| C-5 | ~131 |

| C-6 | ~116 |

| C-1' | ~155 |

| C-2', C-6' | ~120 |

| C-3', C-5' | ~130 |

| C-4' | ~129 |

Interpretation:

-

The carbon atoms directly bonded to the electronegative oxygen (C-1 and C-1') are expected to be the most downfield-shifted.

-

The carbons bearing the chlorine atoms (C-3 and C-4') will also be shifted downfield.

-

The remaining carbon atoms will resonate at chemical shifts typical for aromatic carbons, with their precise positions influenced by the combined electronic effects of the substituents. For comparison, the carbons of the 4,4'-dichlorodiphenyl ether isomer show signals at approximately 119.8, 129.8, 130.2, and 155.5 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a neat sample (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-O-C asymmetric stretch | 1240 - 1260 |

| C-O-C symmetric stretch | 1020 - 1075 |

| C-H aromatic stretch | 3030 - 3100 |

| C=C aromatic stretch | 1475 - 1600 |

| C-Cl stretch | 680 - 840 |

| C-H out-of-plane bending | 750 - 900 |

Interpretation:

-

The most characteristic feature in the IR spectrum of an aromatic ether is the strong C-O-C stretching vibrations.[7] The asymmetric stretch is typically observed around 1240-1260 cm⁻¹, while the symmetric stretch appears in the 1020-1075 cm⁻¹ region. For the parent diphenyl ether, these bands are present.[8]

-

The spectrum will also display characteristic absorptions for the aromatic rings, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1475-1600 cm⁻¹ region.

-

The C-Cl stretching vibrations are expected in the fingerprint region, and their exact positions can be complex.

-

The pattern of C-H out-of-plane bending bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (238 u). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will have a relative intensity of approximately 100%, the M+2 peak (containing one ³⁷Cl) will have an intensity of about 65%, and the M+4 peak (containing two ³⁷Cl) will have an intensity of around 10%.

-

Key Fragmentation Pathways: The fragmentation of dichlorodiphenyl ethers is expected to proceed through several key pathways, including cleavage of the ether bond and loss of chlorine atoms or HCl.

Caption: A simplified, representative fragmentation pathway for this compound.

Interpretation:

-

The presence of the molecular ion cluster with the correct isotopic pattern is strong evidence for the elemental composition of the molecule.

-

Common fragment ions would include the loss of a chlorine atom (m/z 203/205), and cleavage of the ether bond to give chlorophenyl (m/z 111/113) and chlorophenoxy (m/z 127/129) fragments. The mass spectrum of the parent diphenyl ether shows a molecular ion at m/z 170 and significant fragments at m/z 141, 115, and 77.[9]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy reveals the detailed carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy confirms the presence of the key ether functional group and the aromatic rings. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that serve as a fingerprint for the molecule. By integrating the data from these techniques, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of subsequent synthetic applications.

References

- PubChem. This compound.

- SpectraBase. 3,4'-DICHLORODIPHENYLETHER. Wiley-VCH GmbH. [Link]

- Labcompare.

- PubChem. 4,4'-Dichlorodiphenyl ether.

- IndiaMART. This compound, CAS No. 6842-62-2. [Link]

- NIST. Diphenyl ether. National Institute of Standards and Technology. [Link]

- Weifang Richem International Ltd. This compound. [Link]

- Google Patents. Process for preparing 3,4'-dichlorodiphenyl-ether.

- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]

- OpenStax. 18.8 Spectroscopy of Ethers. [Link]

- Quick Company. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. This compound [lixingchem.com]

- 2. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Diphenyl ether(101-84-8) IR Spectrum [m.chemicalbook.com]

- 9. Diphenyl ether [webbook.nist.gov]

A Technical Guide to the Solubility of 3,4'-Dichlorodiphenyl Ether in Organic Solvents

Introduction

3,4'-Dichlorodiphenyl ether is an aromatic ether that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals.[1][2] Its chemical structure, characterized by two chlorinated phenyl rings linked by an ether oxygen, dictates its physicochemical properties, most notably its solubility.[3] A thorough understanding of its solubility in a range of organic solvents is paramount for researchers and drug development professionals in optimizing reaction conditions, designing purification strategies such as crystallization and extraction, and formulating final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, methods for its determination, and the underlying principles governing its dissolution.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂O | [3] |

| Molecular Weight | 239.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Melting Point | -10 °C | [2] |

| Boiling Point | 113 °C at 0.5 mmHg | [5][6] |

| Density | 1.29 g/mL | [2] |

| Water Solubility | Insoluble (4.06 mg/L) | [6] |

| log P (octanol-water) | 5.13 | [6] |

The high log P value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) character, which explains its very low solubility in water and general affinity for organic solvents.[6]

Solubility in Organic Solvents: Theoretical Framework and Estimated Data

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound is a moderately polar molecule due to the presence of the ether linkage and the electronegative chlorine atoms. However, the large, nonpolar aromatic rings dominate its character, making it readily soluble in nonpolar and moderately polar organic solvents.

| Solvent | Solvent Type | Estimated Solubility of this compound ( g/100 mL) | Rationale for Estimation |

| Hexane | Nonpolar (Alkane) | Moderately Soluble | The nonpolar nature of hexane interacts favorably with the large aromatic portions of the solute molecule. |

| Toluene | Nonpolar (Aromatic) | Highly Soluble | Strong π-π stacking interactions between the aromatic rings of toluene and the solute lead to high solubility. |

| Chloroform | Polar Aprotic | Highly Soluble | The polarity of chloroform and its ability to form dipole-dipole interactions with the solute contribute to high solubility. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity allows for effective solvation of the polar ether and chloro groups. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester, ethyl acetate has a moderate polarity that can accommodate both the polar and nonpolar regions of the solute. |

| Ethanol | Polar Protic | Moderately Soluble | While the hydroxyl group of ethanol can interact with the ether oxygen, the overall polarity difference limits solubility compared to less polar solvents. |

| Methanol | Polar Protic | Sparingly Soluble | Methanol is more polar than ethanol, leading to a greater mismatch with the largely nonpolar solute and thus lower solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] It involves equilibrating an excess amount of the solute in the solvent of interest until a saturated solution is achieved.

Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess should be clearly visible as undissolved material.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled environment (e.g., 25°C).

-

Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours).[12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC or GC method to determine the concentration of the solute in the saturated solution.

-

The solubility is reported as the average concentration from the samples taken at the time points where the concentration has plateaued, indicating that equilibrium has been achieved.

-

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.[13]

-

Agitation: Facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solute, accelerating the attainment of equilibrium.

-

Filtration: Removes any undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

Multiple Time Points: Serves as a self-validating check to confirm that the system has reached a true equilibrium state.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps to overcome the intermolecular forces in the solid lattice.[13]

-

Solvent Polarity: As demonstrated in the estimated solubility table, the polarity of the solvent plays a crucial role. Solvents with polarities that closely match that of this compound will be more effective at dissolving it.[14]

-

Molecular Size and Shape: Larger solute molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[13]

-

Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [lixingchem.com]

- 5. This compound,CAS No. 6842-62-2 [lixing-chem.com]

- 6. parchem.com [parchem.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

environmental fate and degradation of 3,4'-Dichlorodiphenyl ether

An In-depth Technical Guide to the Environmental Fate and Degradation of 3,4'-Dichlorodiphenyl Ether

Foreword

As a class of persistent organic pollutants (POPs), polychlorinated diphenyl ethers (PCDEs) present a unique challenge to environmental scientists. Their structural stability, lipophilicity, and resistance to degradation mean they can persist in the environment for extended periods, bioaccumulate in food chains, and pose a risk to ecosystems and human health.[1][2] This guide focuses on a specific congener, this compound (3,4'-DCDE), an important industrial intermediate.[3][4] Understanding its journey through the environment—its fate and degradation—is critical for developing effective risk assessment and remediation strategies. This document synthesizes current knowledge, explains the causality behind degradation pathways, and provides validated methodologies for its study, serving as a comprehensive resource for researchers in environmental science and drug development.

Compound Profile: this compound

This compound is an aromatic compound characterized by two benzene rings linked by an ether bond, with chlorine atoms substituted at the 3 and 4' positions. It belongs to the broader family of halogenated diphenyl ethers.

1.1. Synthesis and Application The primary industrial relevance of 3,4'-DCDE is as a precursor in the synthesis of the agricultural fungicide difenoconazole.[3] Its synthesis is typically achieved via an Ullmann condensation reaction, for example, by reacting 4-chlorophenol with 1,3-dichlorobenzene in the presence of a catalyst and a base.[3][5][6] Given its role as a chemical intermediate, its release into the environment can occur through industrial effluents, improper disposal, or as a byproduct in manufacturing processes.[6][7]

1.2. Physicochemical Properties A compound's physical and chemical characteristics are the primary determinants of its environmental distribution and fate. The properties of 3,4'-DCDE strongly suggest a tendency to partition from aqueous phases into soil, sediment, and biological tissues.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂O | [3][4] |

| Molar Mass | 239.1 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [3][4] |

| Melting Point | < -10 °C | [3][8] |

| Boiling Point | 318.1 °C (at 101.4 - 102 kPa) | [8] |

| Vapor Pressure | 0.000836 mmHg (at 25°C) | [3] |

| Water Solubility | Insoluble | [3][4] |

| Organic Solvent Solubility | Soluble in benzene, chlorobenzene | [3][4] |

Table 1: Key physicochemical properties of this compound.

The very low water solubility and low vapor pressure are critical indicators. These properties mean that 3,4'-DCDE is not readily removed from soil by rainwater (leaching) nor does it easily volatilize into the atmosphere. Instead, it will adsorb strongly to organic matter in soil and sediment, making these compartments its primary environmental sinks.[1][9]

Environmental Fate and Transport

2.1. Persistence and Bioaccumulation Persistence is the resistance of a substance to degradation.[10] Like many chlorinated aromatic hydrocarbons, the ether linkage and carbon-chlorine bonds in 3,4'-DCDE are highly stable, conferring significant resistance to both abiotic and biotic degradation. This persistence is a hallmark of many POPs.[1][2]

Its insolubility in water and high solubility in organic solvents indicate that 3,4'-DCDE is lipophilic ("fat-loving"). This property drives the process of bioaccumulation , where the compound accumulates in the fatty tissues of living organisms at concentrations much higher than in the surrounding environment.[2][11] As it moves up the food chain, its concentration can increase at each trophic level, a phenomenon known as biomagnification .[1][12]

2.2. Environmental Transport Despite its low volatility, 3,4'-DCDE can undergo long-range environmental transport. Adsorption to particulate matter in the air or water allows it to travel significant distances from its source.[9] Major transport pathways include:

-

Atmospheric Deposition: Volatilization from soil or water surfaces, followed by transport and deposition elsewhere.[9]

-

Runoff and Leaching: Transport from contaminated soils into surface waters via agricultural or industrial runoff.[9]

-

Sediment Transport: Movement of contaminated sediments in rivers and other water bodies.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through chemical and physical processes like photolysis and hydrolysis.[13]

3.1. Photodegradation Photodegradation, or photolysis, is a key abiotic process for compounds present in sunlit surface waters or on surfaces. The process is initiated when the molecule absorbs photons of sufficient energy (typically in the UV spectrum), leading to an excited state.[14] This can result in the cleavage of chemical bonds. For 3,4'-DCDE, the most likely photochemical reaction is reductive dehalogenation, where a carbon-chlorine bond is broken.

While direct studies on 3,4'-DCDE are limited, research on structurally similar polybrominated diphenyl ethers (PBDEs) shows that photolysis proceeds via stepwise removal of halogen atoms.[14][15][16] The C-Cl bond energy is higher than C-Br, suggesting dichlorodiphenyl ethers may degrade more slowly than their brominated counterparts under similar conditions. The presence of sensitizing agents in natural waters, such as humic acids, can sometimes accelerate this process.

3.2. Hydrolysis Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage and the aryl-chloride bonds in 3,4'-DCDE are generally stable to hydrolysis under typical environmental conditions (pH 5-9, temperatures <25°C). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[13]

Biotic Degradation Pathways

The primary mechanism for the ultimate breakdown of persistent organic pollutants in the environment is microbial degradation.[11] Bacteria and fungi have evolved diverse enzymatic systems to metabolize complex organic molecules.[11][17] The degradation of 3,4'-DCDE can proceed under both aerobic and anaerobic conditions, following distinct pathways.

4.1. Aerobic Degradation Under aerobic (oxygen-rich) conditions, the primary mode of attack on aromatic rings is through oxygenase enzymes. Based on studies of similar compounds like 3,4-dichloroaniline (3,4-DCA) and other diphenyl ethers, a probable pathway can be proposed.[17][18][19]

-

Initial Dioxygenase Attack: A dioxygenase enzyme incorporates both atoms of O₂ into one of the aromatic rings, forming a cis-dihydrodiol. This is often the rate-limiting step.

-

Dehydrogenation: The unstable dihydrodiol is rearomatized by a dehydrogenase to form a dichlorinated catecholic intermediate.

-

Ring Cleavage: The catechol ring is then cleaved by another dioxygenase, either via an ortho or meta cleavage pathway, opening the aromatic ring.[17][19]

-

Further Metabolism: The resulting aliphatic acid intermediates are further metabolized through central metabolic pathways (e.g., the Krebs cycle) to carbon dioxide and water.

The ether bridge may be cleaved either before or after the initial ring opening. Co-metabolism, where the degradation is facilitated by the presence of a more easily degradable primary substrate, can significantly enhance the breakdown rate of recalcitrant compounds like 3,4'-DCDE.[20]

Caption: Proposed aerobic degradation pathway for 3,4'-DCDE.

4.2. Anaerobic Degradation In anaerobic (oxygen-deficient) environments, such as deep sediments or water-logged soils, a different mechanism predominates: reductive dehalogenation .[11][13] In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom.

This process typically occurs in a stepwise fashion, leading to the formation of less chlorinated diphenyl ethers, and eventually, diphenyl ether itself. While this reduces the chlorination level, the core diphenyl ether structure may remain. Complete mineralization under anaerobic conditions is slow and often requires a consortium of different microbial populations to carry out subsequent fermentation and methanogenesis of the breakdown products.

Caption: Proposed anaerobic degradation pathway for 3,4'-DCDE.

Methodologies for Environmental Analysis

Accurate quantification of 3,4'-DCDE in complex environmental matrices is essential for fate and transport studies. The analytical workflow involves sample collection, extraction, cleanup, and instrumental analysis.[21][22]

5.1. Sample Preparation and Extraction The goal of this stage is to isolate 3,4'-DCDE from the sample matrix (water, soil, tissue) and remove interfering substances.[21][23]

-

Water Samples: Solid-phase extraction (SPE) is the preferred method. A known volume of water is passed through a cartridge containing a sorbent (e.g., C18 or a polymer-based material) that retains the 3,4'-DCDE. The compound is then eluted with a small volume of an organic solvent.[23][24]

-

Solid Samples (Soil, Sediment, Tissue): Solvent extraction is required. Methods include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction using a non-polar solvent like hexane or dichloromethane. Biological samples often require a lipid-removal step (defatting) prior to analysis.[21][22]

5.2. Sample Cleanup Extracts from environmental samples are complex and contain many co-extracted compounds that can interfere with analysis.[21][23] Cleanup is performed using column chromatography with adsorbents like silica gel or Florisil to separate the target analyte from interferences.

5.3. Instrumental Analysis Gas chromatography coupled with mass spectrometry (GC/MS) is the definitive analytical technique for 3,4'-DCDE.[21]

-

Gas Chromatography (GC): Separates 3,4'-DCDE from other compounds in the extract based on its boiling point and polarity. A high-resolution capillary column is essential.[22]

-

Mass Spectrometry (MS): Provides definitive identification and quantification. It works by ionizing the compound and measuring the mass-to-charge ratio of the resulting fragments, creating a unique "fingerprint." Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity.[23]

| Technique | Purpose | Key Considerations |

| Solid-Phase Extraction (SPE) | Extraction from water | Choice of sorbent material is critical. |

| Soxhlet/PLE | Extraction from solids | Ensures high extraction efficiency. |

| Column Chromatography | Sample Cleanup | Removes lipids and polar interferences. |

| GC/MS (SIM Mode) | Separation, Identification, Quantification | Provides high sensitivity and specificity. |

| LC-MS/MS | Alternative Analysis | Useful for more polar metabolites.[23][24] |

Table 2: Summary of common analytical techniques for 3,4'-DCDE analysis.

Protocol: Analysis of this compound in Water by SPE and GC/MS

This protocol provides a self-validating system for the quantification of 3,4'-DCDE in non-potable water.

1. Sample Preparation & Fortification: a. Collect a 1-liter water sample in an amber glass bottle. b. Add a surrogate standard (e.g., an isotopically labeled version of the analyte) to the sample to monitor extraction efficiency. c. Adjust the sample pH to neutral (6.5-7.5).

2. Solid-Phase Extraction (SPE): a. Condition an SPE cartridge (e.g., 6 mL, 500 mg C18) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry. b. Pass the 1-liter water sample through the cartridge at a flow rate of 10-15 mL/min. c. After extraction, wash the cartridge with 5 mL of deionized water to remove salts. d. Dry the cartridge by pulling a vacuum for 20 minutes.

3. Elution and Concentration: a. Elute the trapped analytes from the cartridge by passing 10 mL of dichloromethane (DCM) through it. b. Collect the DCM eluate in a concentration tube. c. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. d. Add an internal standard (a compound not expected in the sample but with similar chemical behavior) just prior to analysis for quantification.

4. GC/MS Analysis: a. Inject 1 µL of the final extract into the GC/MS system. b. GC Conditions: Use a capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness). A typical temperature program starts at 60°C, ramps to 280°C, and holds. c. MS Conditions: Operate in Electron Ionization (EI) mode and Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 3,4'-DCDE and the standards.

5. Quality Control: a. Analyze a method blank (deionized water) and a matrix spike (a sample fortified with a known amount of 3,4'-DCDE) with each batch of samples. b. The recovery of the surrogate standard should be within acceptable limits (e.g., 70-130%) for the data to be valid.

Caption: Experimental workflow for analyzing 3,4'-DCDE in water.

References

- Eurofins Scientific. (n.d.). Analytical Method Summaries.

- PrepChem.com. (n.d.). Synthesis of this compound.

- ChemicalBook. (2025). This compound | 6842-62-2.

- Unknown Author. (n.d.). III Analytical Methods.

- ChemBK. (2024). This compound.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Anhui Lixing Chemical Co., Ltd. (n.d.). This compound.

- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

- Capot Chemical. (2008). MSDS of this compound.

- PubMed Central. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater.

- Lupine Publishers. (2021). Microbial Remediation of Dichloro-Diphenyl-Trichloroethane (DDT).

- Sustainability Directory. (n.d.). Environmental Persistence Bioaccumulation.

- ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.

- ResearchGate. (n.d.). Environmental Deterioration Due to Existing and Emerging Persistent Organic Pollutants: An Overview.

- PubMed. (n.d.). Legacy and emerging persistent organic pollutants in the freshwater system: Relative distribution, contamination trends, and bioaccumulation.

- PubMed Central. (n.d.). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation.

- PubMed Central. (n.d.). Abiotic degradation of chlorinated ethanes and ethenes in water.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

- PubMed. (2010). Microbial degradation of 4-monobrominated diphenyl ether in an aerobic sludge and the DGGE analysis of diversity.

- MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2.

- ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter....

- PubMed Central. (n.d.). Dichlorodiphenyltrichloroethane (DDT): ubiquity, persistence, and risks.

- ResearchGate. (2017). Sources, Fates and Control of Dichloro-DiphenylTrichloroethane (DDT); a case study on the Alpine Lakes.

- ResearchGate. (2019). Study on photodegradation pathway and mechanism of 2,2′,4,4′-Tetrabromodiphenyl ether.

- PubMed. (n.d.). Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dichlorodiphenyltrichloroethane (DDT): ubiquity, persistence, and risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [lixingchem.com]

- 5. This compound | 6842-62-2 [chemicalbook.com]

- 6. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 7. capotchem.com [capotchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Environmental Persistence Bioaccumulation → Area → Sustainability [pollution.sustainability-directory.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Legacy and emerging persistent organic pollutants in the freshwater system: Relative distribution, contamination trends, and bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Microbial degradation of 4-monobrominated diphenyl ether in an aerobic sludge and the DGGE analysis of diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. env.go.jp [env.go.jp]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Toxicity Studies of 3,4'-Dichlorodiphenyl Ether

This technical guide provides a comprehensive framework for evaluating the potential toxicity of 3,4'-Dichlorodiphenyl ether. Given the limited specific toxicological data available for this compound, this document outlines a tiered, scientifically-driven testing strategy. This strategy is informed by data on structurally related compounds, such as other polychlorinated diphenyl ethers (PCDEs) and organochlorine compounds, and is grounded in internationally recognized regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of novel or understudied chemical entities.

Part 1: Introduction and Strategic Overview

The Imperative for Toxicological Evaluation

This compound is an aromatic ether that may arise as an intermediate or byproduct in various chemical manufacturing processes, including the synthesis of certain pesticides and pharmaceuticals.[1][2] Its chemical structure, featuring a diphenyl ether core with chlorine substituents, places it in a class of compounds known for their environmental persistence and potential for adverse health effects. Structurally analogous compounds, such as polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), have been shown to be persistent, bioaccumulative, and toxic.[3][4] Therefore, a thorough toxicological evaluation of this compound is warranted to understand its potential risks to human health and the environment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is critical for the design and execution of meaningful toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

| Property | Value | Source |

| CAS Number | 6842-62-2 | [5] |

| Molecular Formula | C₁₂H₈Cl₂O | [6] |

| Molecular Weight | 239.10 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -10 °C | |

| Boiling Point | 113 °C at 1 mmHg | |

| Water Solubility | Insoluble | |

| Log P (Octanol-Water Partition Coefficient) | Estimated to be high, indicating lipophilicity |

The high lipophilicity of this compound suggests a potential for bioaccumulation in fatty tissues, a characteristic shared with other organochlorine compounds like DDT.[8]

Part 2: A Tiered Approach to Toxicological Assessment

A tiered testing strategy provides a systematic and resource-efficient approach to characterizing the toxicological profile of a chemical. This strategy progresses from broad, high-throughput in vitro screens to more complex and targeted in vivo studies.

Tier 1: In Vitro Hazard Identification

The initial tier focuses on in vitro assays to rapidly assess potential cytotoxic, genotoxic, and mechanistic liabilities. These studies are crucial for prioritizing compounds for further in vivo testing and for reducing reliance on animal models.

Rationale: To determine the basal cytotoxicity of this compound across a range of cell types, providing an initial indication of its potency and potential target organs.

Proposed Protocol: Neutral Red Uptake Assay

-

Cell Culture: Culture relevant human cell lines, such as HepG2 (liver), SH-SY5Y (neuronal), and HK-2 (kidney), in appropriate media and conditions.

-

Compound Exposure: Plate cells in 96-well plates and expose them to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24 to 48 hours.

-

Neutral Red Staining: Incubate the cells with a medium containing neutral red, a dye that is incorporated into the lysosomes of viable cells.

-

Extraction and Quantification: Extract the dye from the cells and measure its absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50) for each cell line.

Rationale: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage, which are key events in carcinogenesis. A standard battery of in vitro tests is recommended by regulatory agencies.[9]

Proposed Assays:

-

Bacterial Reverse Mutation Test (Ames Test): (OECD Guideline 471) To detect point mutations in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Micronucleus Test: (OECD Guideline 487) To assess chromosomal damage in cultured mammalian cells.

Rationale: Based on the known toxicities of related compounds, targeted in vitro assays can provide insights into the potential mechanisms of action of this compound.

Proposed Assays:

-

Endocrine Disruption:

-

Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Assays: To determine if the compound can bind to these hormone receptors.

-

AR and ER Reporter Gene Assays: To assess the ability of the compound to activate or inhibit receptor-mediated gene transcription. The metabolite of DDT, p,p'-DDE, is a known androgen receptor antagonist.[10]

-

-

Oxidative Stress:

-

Reactive Oxygen Species (ROS) Production Assays: Using fluorescent probes (e.g., DCFH-DA) in relevant cell lines (e.g., HepG2) to measure the generation of ROS. Oxidative stress is a known mechanism of toxicity for PBDEs.[4]

-

-

Aryl Hydrocarbon Receptor (AhR) Activation:

-

AhR-luciferase Reporter Gene Assay: To determine if the compound can activate the AhR signaling pathway, which is associated with dioxin-like toxicity.

-

Diagram: Tier 1 In Vitro Testing Workflow

Caption: Workflow for Tier 1 in vitro toxicity assessment.

Tier 2: Toxicokinetic Characterization

Understanding the ADME properties of this compound is essential for designing and interpreting in vivo studies.

Rationale: To identify the major metabolic pathways and metabolites of this compound. The metabolism of chlorodiphenyl ethers can involve aromatic hydroxylation and ether bond scission.[11]

Proposed Protocol:

-

Incubation: Incubate this compound with liver microsomes from different species (rat, mouse, human) in the presence of NADPH.

-

Sample Processing: Stop the reaction and extract the parent compound and metabolites.

-

Analysis: Analyze the samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites.

Rationale: To determine the rate and extent of absorption, distribution, and elimination of this compound in a living organism.

Proposed Protocol:

-

Dosing: Administer a single oral or intravenous dose of this compound to a small group of rodents (e.g., Sprague-Dawley rats).

-

Sample Collection: Collect blood and tissue samples at various time points post-dosing.

-

Analysis: Quantify the concentration of the parent compound and any identified major metabolites in the samples using a validated analytical method.

-

Pharmacokinetic Modeling: Calculate key toxicokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), elimination half-life (t1/2), and volume of distribution (Vd).

Tier 3: In Vivo Toxicity Assessment

This tier involves whole-animal studies to evaluate the systemic toxicity of this compound. All studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[12]

Rationale: To determine the short-term toxicity and lethal dose of this compound. Existing data suggests it is harmful if swallowed.[5][13] A study following current guidelines would provide a more robust characterization.

Proposed Study: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425). This method uses a minimal number of animals to obtain a statistically reliable estimate of the LD50.[14]

Rationale: To identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for risk assessment purposes.

Proposed Study: 28-Day or 90-Day Oral Toxicity Study in Rodents (OECD Guideline 407 or 408).[15]

Key Endpoints:

-

Clinical observations and body weight changes.

-

Hematology and clinical chemistry.

-

Urinalysis.

-

Gross pathology and organ weights.

-

Histopathological examination of all major organs and tissues.

Rationale: To obtain preliminary data on the potential for this compound to affect reproductive function and fetal development. Related compounds like DDT have known reproductive and developmental effects.[16]

Proposed Study: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422).[15] This study provides information on both systemic toxicity and reproductive/developmental endpoints in a single study.

Rationale: To confirm or refute in vitro genotoxicity findings in a whole-animal system, which accounts for metabolic activation and detoxification.

Proposed Study: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474).

Diagram: Tiered In Vivo Testing Strategy

Caption: A strategic approach for in vivo toxicological evaluation.

Tier 4: Chronic Toxicity and Carcinogenicity

Rationale: If the results from the previous tiers (e.g., genotoxicity, repeated dose toxicity with proliferative lesions, structural alerts) indicate a potential for long-term toxicity or carcinogenicity, and if human exposure is expected to be chronic, then long-term studies may be warranted. DDT, a related organochlorine, is classified as possibly carcinogenic to humans.[10][17]

Proposed Studies:

-

Chronic Toxicity Study: (OECD Guideline 452) A long-term (e.g., 2-year) study in two rodent species.

-

Carcinogenicity Study: (OECD Guideline 451) Often combined with the chronic toxicity study.

Part 3: Data Integration and Risk Assessment

The data generated from this tiered testing strategy must be integrated to form a comprehensive hazard profile for this compound. This involves:

-

Dose-Response Assessment: Identifying NOAELs or Benchmark Doses (BMDs) from the in vivo studies.

-

Human Health Risk Assessment: Combining the hazard characterization with exposure assessment data to estimate the risk to human populations.

Part 4: Conclusion

While specific toxicological data for this compound are currently limited, a structured and scientifically rigorous testing strategy, as outlined in this guide, will enable a thorough evaluation of its potential hazards. By leveraging modern in vitro techniques and established in vivo study designs, researchers and regulatory bodies can make informed decisions regarding the safe handling and use of this compound. The insights gained from studies on analogous organochlorine compounds provide a valuable foundation for hypothesis-driven toxicological assessment.

References

- TR-501: p,p'-Dichlorodiphenyl Sulfone (CASRN 80-07-9) in F344/N Rats and B6C3F1 Mice (Feed Studies) - National Toxicology Program.

- Nomination Background: Dichlorodiphenyltrichloroethane (DDT) (CASRN: 50-29-3).

- EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents.

- Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PubMed Central.

- MSDS of this compound - Capot Chemical.

- The Pine River Statement: Human Health Consequences of DDT Use - PMC.

- This compound | C12H8Cl2O | CID 81283 - PubChem.

- Series 870 - Health Effects Test Guidelines | US EPA.

- Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PubMed.

- Toxicological Profile for DDT, DDE, and DDD - Agency for Toxic Substances and Disease Registry.

- Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PubMed Central.

- Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC - PubMed Central.

- Guidelines for the Testing of Chemicals - OECD.

- EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program (NTP).

- (PDF) Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT).

- In vitro screening for population variability in toxicity of pesticide-containing mixtures.

- CA2031444A1 - Process for the preparation of this compound - Google Patents.

- OECD Test Guideline 425 - National Toxicology Program.

- Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives.

- HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf - NIH.

- Dichlorodiphenyltrichloroethane (DDT) and risk of hepatocellular carcinoma - PMC - NIH.

- In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide Amitraz and Its Metabolites - MDPI.

- Mechanisms of the biological effects of PCBs, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in experimental animals - PMC - NIH.

- Series 870 - Health Effects Test Guidelines - US EPA.

- Health Effects Test Guidelines OPPTS 870.1300 Acute Inhalation Toxicity - National Toxicology Program.

- In vitro prediction of organ toxicity: the challenges of scaling and secondary mechanisms of toxicity - NIH.

- Metabolism of Chlorodiphenyl Ethers and Irgasan® DP 300 | Scilit.

- Environmental Levels of Polychlorinated Diphenyl Ethers - Encyclopedia.pub.

- OECD Guidelines for the Testing of Chemicals - Wikipedia.

- Provisional Peer-Reviewed Toxicity Values for Diphenyl Ether (CASRN 101-84-8).

- Potential health risk from Organochlorine pesticides in Tecocomulco Hidalgo, Mexico.

- Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers - MDPI.

- OECD Test Guideline 423 - National Toxicology Program.

- DDT Chemistry, Metabolism, and Toxicity - epa nepis.

- 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines - eCFR.

- OECD Guidelines for the Testing of Chemicals | Request PDF.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. In vitro prediction of organ toxicity: the challenges of scaling and secondary mechanisms of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. epa.gov [epa.gov]

- 10. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. echemi.com [echemi.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Microbial Gauntlet: A Technical Guide to the Biodegradation Pathways of Dichlorodiphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Dichlorodiphenyl ethers (DCDEs) represent a class of persistent organic pollutants characterized by two phenyl rings linked by an ether bond, with two chlorine atoms substituted on these rings. Their structural stability and lipophilicity contribute to their bioaccumulation and potential toxicity, making their environmental fate a significant concern. This technical guide provides an in-depth exploration of the microbial biodegradation pathways of dichlorodiphenyl ethers, offering insights into the enzymatic machinery and metabolic routes employed by microorganisms to break down these recalcitrant compounds.

The Microbial Arsenal: Key Players in DCDE Degradation

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade diphenyl ethers and their chlorinated derivatives. Among the most extensively studied are:

-

Bacteria: Species from the genus Sphingomonas and Sphingobium are prominent bacterial degraders of diphenyl ethers.[1][2] For instance, Sphingomonas sp. PH-07 has been shown to mineralize diphenyl ether and catabolize several brominated congeners.[1][2]

-

Fungi: White-rot fungi, such as Trametes versicolor , are well-equipped to metabolize a variety of aromatic compounds, including halogenated diphenyl ethers.[3][4]

These microorganisms possess specialized enzymatic systems that can initiate the breakdown of the stable diphenyl ether structure.

Aerobic Biodegradation: A Dioxygenase-Driven Assault

Under aerobic conditions, the primary enzymatic attack on the dichlorodiphenyl ether molecule is initiated by powerful oxygenase enzymes, particularly dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a critical first step in destabilizing the compound.

The Pivotal Role of Angular Dioxygenation

A key strategy employed by bacteria like Sphingobium phenoxybenzoativorans is angular dioxygenation .[5][6] This process is catalyzed by a multi-component enzyme system, such as the diphenyl ether dioxygenase (Dpe).[5][6]

The angular dioxygenase attacks one of the benzene rings at the carbon atom of the ether linkage (C-1a) and an adjacent carbon (C-2).[5][6] This results in the cleavage of the C-1a–C-2 bond, leading to the opening of the aromatic ring without initially breaking the stable ether bond.[5][6] This reaction forms a novel intermediate, 2,4-hexadienal phenyl ester, which is then further metabolized.[5]

The Dpe enzyme system is a type IV Rieske non-heme iron oxygenase (RHO) and comprises three components: a hetero-oligomeric oxygenase, a [2Fe-2S]-type ferredoxin, and a glutathione reductase (GR)-type reductase.[5][6]

Subsequent Catabolism of Intermediates

Following ring cleavage, the resulting intermediates are channeled into central metabolic pathways. For example, 2,4-hexadienal phenyl ester can be hydrolyzed to phenol and muconic acid semialdehyde.[5] These compounds are then further degraded through established pathways for aromatic compound catabolism, such as the 3-oxoadipate pathway.

The overall aerobic degradation of a dichlorodiphenyl ether can be conceptualized in the following workflow:

Fungal Aerobic Degradation

White-rot fungi like Trametes versicolor employ a different strategy, often involving hydroxylation of the aromatic ring as an initial step.[3][4] This is followed by ring cleavage, leading to the formation of phenoxymuconic acid derivatives and their corresponding lactones.[3] For chlorinated diphenyl ethers, this can result in the formation of chlorinated ring-cleavage products and the release of chlorophenols.[4]

Anaerobic Biodegradation: The Path of Reductive Dechlorination

In the absence of oxygen, a distinct set of microbial processes come into play. The primary mechanism for the anaerobic transformation of dichlorodiphenyl ethers is reductive dechlorination .[7] In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This reaction is carried out by specialized anaerobic bacteria, some of which are known as dehalorespiring bacteria.[8]

This process is crucial because the lower chlorinated diphenyl ethers are generally more susceptible to subsequent aerobic degradation. Therefore, a sequential anaerobic-aerobic treatment strategy can be highly effective for the complete mineralization of these compounds.

The anaerobic degradation pathway can be visualized as follows:

Experimental Protocols for Studying DCDE Biodegradation

Investigating the biodegradation of dichlorodiphenyl ethers requires a systematic experimental approach. Below are foundational protocols for the enrichment and characterization of DCDE-degrading microorganisms.

Enrichment and Isolation of DCDE-Degrading Microorganisms

Objective: To isolate microorganisms capable of utilizing dichlorodiphenyl ether as a carbon source from a contaminated environmental sample.

Materials:

-

Environmental sample (e.g., soil, sediment, or activated sludge)

-

Basal Salts Medium (BSM)

-

Dichlorodiphenyl ether (analytical grade)

-

Sterile flasks and petri dishes

-

Incubator shaker

Procedure:

-

Enrichment Culture:

-

Prepare a sterile Basal Salts Medium (BSM).

-

Add the dichlorodiphenyl ether as the sole carbon source to the BSM at a concentration of 10-50 mg/L.

-

In a sterile flask, add a small amount (e.g., 1-5 g) of the environmental sample to the BSM.

-

Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 25-30°C) for several weeks.

-

Periodically transfer a small aliquot of the culture to fresh BSM with the dichlorodiphenyl ether to enrich for degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

After several transfers, serially dilute the enrichment culture.

-

Plate the dilutions onto BSM agar plates containing the dichlorodiphenyl ether as the sole carbon source.

-

Incubate the plates until colonies appear.

-

Select morphologically distinct colonies and re-streak onto fresh plates to obtain pure cultures.

-

Degradation Assay and Metabolite Analysis

Objective: To quantify the degradation of a dichlorodiphenyl ether by an isolated microbial strain and identify the metabolic intermediates.

Materials:

-

Pure microbial culture

-

BSM with dichlorodiphenyl ether

-

Sterile culture tubes or flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Organic solvents for extraction

Procedure:

-

Inoculum Preparation:

-

Grow the isolated strain in a suitable nutrient-rich medium to obtain a sufficient cell density.

-